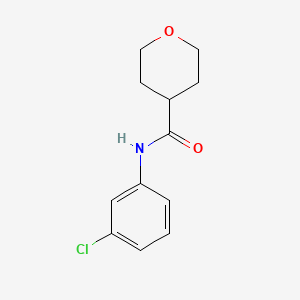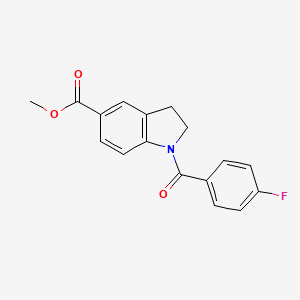
N-(3-chlorophenyl)oxane-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)oxane-4-carboxamide, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but its use has been controversial due to its association with doping in sports. However, the compound has also shown promise in scientific research for its potential therapeutic applications.
作用机制
N-(3-chlorophenyl)oxane-4-carboxamide 501516 works by activating PPAR-delta, a nuclear receptor that plays a crucial role in regulating energy metabolism. When activated, PPAR-delta increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to an increase in energy expenditure and a decrease in fat accumulation, which can improve metabolic health.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been shown to have several biochemical and physiological effects in animal and cell-based studies. These include increased fatty acid oxidation, improved glucose uptake, increased endurance capacity, and reduced inflammation. These effects have been observed in various tissues such as skeletal muscle, liver, and adipose tissue.
实验室实验的优点和局限性
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has several advantages for laboratory experiments. It is a potent and selective PPAR-delta agonist, which allows for precise targeting of the receptor. It is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also limitations to its use. The compound has been associated with potential health risks, and its use in animal studies has been controversial. Additionally, its effects on humans are not well understood, and more research is needed to determine its safety and efficacy.
未来方向
Despite the controversy surrounding its use, N-(3-chlorophenyl)oxane-4-carboxamide 501516 has shown promise in various fields of scientific research. Here are some future directions for research on this compound:
1. Investigate its potential use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia.
2. Explore its effects on mitochondrial function and oxidative stress in various tissues.
3. Investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Determine its effects on muscle regeneration and repair in animal models of muscle injury.
5. Investigate its potential use in cancer therapy, as it has been shown to have anti-tumor effects in certain types of cancer cells.
Conclusion:
In conclusion, N-(3-chlorophenyl)oxane-4-carboxamide, also known as N-(3-chlorophenyl)oxane-4-carboxamide 501516, is a synthetic drug that has shown promise in various fields of scientific research. Its potential therapeutic applications in the treatment of metabolic disorders, neurodegenerative diseases, and cancer make it an area of interest for future research. However, its use is controversial due to its association with doping in sports, and more research is needed to determine its safety and efficacy.
合成方法
The synthesis of N-(3-chlorophenyl)oxane-4-carboxamide 501516 involves the reaction of 3-chlorophenyl isocyanate with 4-hydroxybutyric acid. The resulting product is then purified by recrystallization to obtain the final compound. This method has been described in several research articles and can be carried out in a laboratory setting.
科学研究应用
N-(3-chlorophenyl)oxane-4-carboxamide 501516 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is its use in the treatment of metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. Studies have shown that N-(3-chlorophenyl)oxane-4-carboxamide 501516 can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and reduce lipid accumulation in adipose tissue.
属性
IUPAC Name |
N-(3-chlorophenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNFNIRYPHOJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)oxane-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-(4-benzoylpiperidin-1-yl)acetyl]amino]-N,N-dimethylbenzamide](/img/structure/B7539324.png)
methanone](/img/structure/B7539330.png)


![4-[2-(4-Chloro-2-nitrophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7539350.png)

![ethyl 4-({[5-(ethoxycarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B7539363.png)
![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
![3,5,7-trimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B7539386.png)

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)